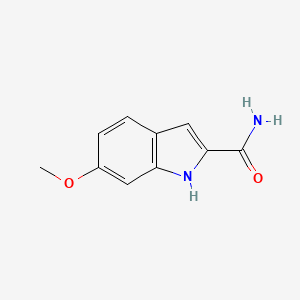

6-methoxy-1H-indole-2-carboxamide

Übersicht

Beschreibung

“6-methoxy-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is also known as “N-methoxy-N-methyl-1H-indole-2-carboxamide” and "N-(Methoxymethyl)-1H-indole-2-carboxamide" .

Synthesis Analysis

While specific synthesis methods for “6-methoxy-1H-indole-2-carboxamide” were not found, indole carboxamides can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The carboxyl group is typically activated using EDCI and connected to amines for conversion to amides .

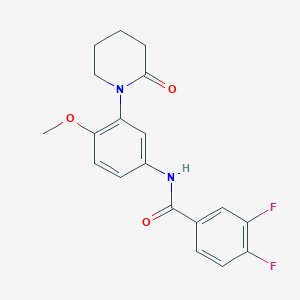

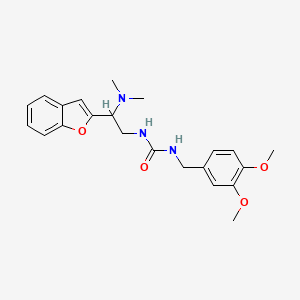

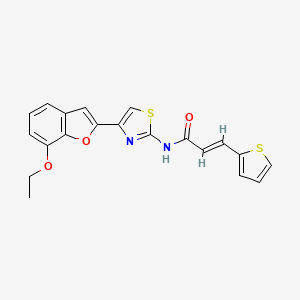

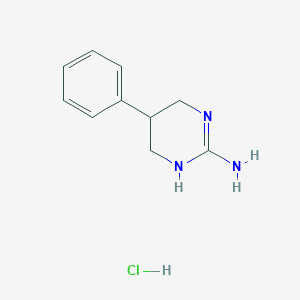

Molecular Structure Analysis

The molecular structure of “6-methoxy-1H-indole-2-carboxamide” consists of an indole ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .

Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their unique inhibitory properties . They have been found to inhibit a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical And Chemical Properties Analysis

“6-methoxy-1H-indole-2-carboxamide” is a solid at room temperature . It has a predicted boiling point of 426.7±18.0 °C and a predicted density of 1.248±0.06 g/cm3 . Its pKa is predicted to be 14.96±0.30 .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including 6-methoxy-1H-indole-2-carboxamide, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have also shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitubercular Activity

Indole derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that 6-methoxy-1H-indole-2-carboxamide could potentially be used in the treatment of tuberculosis.

Antifungal Properties

6-methoxy-1H-Indole-2-carboxylic acid, a derivative of 6-methoxy-1H-indole-2-carboxamide, has been identified as an antifungal metabolite produced by Bacillus toyonensis . It has shown potential antifungal activity towards Candida albicans and Aspergillus niger clinical isolates .

Treatment of Ulcerative Colitis

1H-indole-2-carboxamide derivatives have been identified as potent ASK1 inhibitors, which could potentially be used in the treatment of ulcerative colitis .

Drug Discovery

The indole unit is recognized as one of the most significant moieties for drug discovery . It provides the skeleton to many biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

6-Methoxy-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to form hydrogen bonds with various enzymes and proteins, which often results in the inhibition of their activity . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

For instance, highly lipophilic compounds, like some indole derivatives, can diffuse through lipid-rich bilayers, potentially affecting their bioavailability .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJWIQUKHASFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-indole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)